molecular formula H2SO4<br>H2O4S B155835 Grossman's sealer CAS No. 133654-05-4

Grossman's sealer

Cat. No.: B155835
CAS No.: 133654-05-4
M. Wt: 98.08 g/mol
InChI Key: QAOWNCQODCNURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Grossman's sealer is an ester of capric fatty acid with polyglycerol containing three glyceryl units. It is a PEG-free, biodegradable, and water-soluble surfactant that enables clear final products. This compound is widely used in personal care products such as shampoos, body washes, shower gels, hand washes, and baby washes due to its multifunctional properties .

Preparation Methods

Grossman's sealer is synthesized through esterification, involving the reaction of glycerin with capric acid, a fatty acid derived from coconut or palm oil. Typically, three glycerin molecules react with one molecule of capric acid to produce polyglyceryl-3 caprate. The reaction is often catalyzed by acidic or basic conditions .

In industrial production, the process is scaled up to ensure consistent quality and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The resulting product is then purified and tested to meet industry standards.

Chemical Reactions Analysis

Grossman's sealer primarily undergoes esterification reactions. The esterification process involves the reaction of glycerin with capric acid under acidic or basic conditions to form the ester bond. This compound is relatively stable and does not readily undergo oxidation or reduction reactions under normal conditions .

Common reagents used in the esterification process include sulfuric acid or sodium hydroxide as catalysts. The major product formed from this reaction is polyglyceryl-3 caprate, with water as a byproduct.

Scientific Research Applications

Grossman's sealer finds diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a surfactant and emulsifier in various formulations. Its ability to blend water and oil-based ingredients makes it valuable in creating stable emulsions for cosmetic and pharmaceutical products .

In biology and medicine, polyglyceryl-3 caprate is used in formulations for skincare and hair care products due to its gentle yet effective cleansing properties. It is suitable for sensitive skin and helps improve product texture and stability .

In the industrial sector, polyglyceryl-3 caprate is used in the production of personal care products, where it enhances the overall efficacy and user experience of the formulations. Its multifunctional properties make it a cost-effective ingredient in various applications .

Mechanism of Action

Grossman's sealer exerts its effects primarily through its surfactant and emulsifying properties. As a surfactant, it reduces the surface tension between water and oil, allowing them to mix and form stable emulsions. This property is crucial in creating smooth and luxurious cosmetic formulations .

The molecular targets and pathways involved in its mechanism of action include the interaction with the lipid bilayer of the skin, enhancing the penetration and efficacy of active ingredients in skincare products. Additionally, its mild nature ensures that it does not cause irritation or allergic reactions, making it suitable for sensitive skin .

Comparison with Similar Compounds

Grossman's sealer is often compared with other similar compounds such as polyglyceryl-3 caprylate, glyceryl stearate, sorbitan stearate, and cetearyl alcohol. While all these compounds serve as emulsifiers and surfactants, polyglyceryl-3 caprate stands out due to its PEG-free, biodegradable, and water-soluble nature .

Properties

InChI

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOWNCQODCNURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH2+]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7664-93-9, 14808-79-8
Record name Sulfuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7664-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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